6,7-Dimethoxy-1-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
Description
6,7-Dimethoxy-1-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a tetrahydroisoquinoline derivative with a molecular formula of C₁₈H₂₀FNO₂·HBr and a molecular weight of 382.31 g/mol . The compound features a fluorinated benzyl group at the 1-position of the tetrahydroisoquinoline scaffold, alongside methoxy substituents at the 6- and 7-positions. Its hydrobromide salt form enhances solubility and stability, making it suitable for pharmacological studies. Acute toxicity studies in mice report an intraperitoneal LDL₀ (lowest published lethal dose) of 400 mg/kg, indicating moderate toxicity .
Properties
CAS No. |
36113-28-7 |
|---|---|
Molecular Formula |
C18H21BrFNO2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20FNO2.BrH/c1-21-17-10-13-6-7-20-16(15(13)11-18(17)22-2)9-12-4-3-5-14(19)8-12;/h3-5,8,10-11,16,20H,6-7,9H2,1-2H3;1H |
InChI Key |
BUQXDCZIRFULKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=CC=C3)F)OC.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying 1-Substituents
The 1-position substituent significantly influences biological activity and physicochemical properties. Key analogues include:
Key Insights :
- Hydroxy or methoxy substituents (e.g., 3-hydroxybenzyl in 1a ) increase polarity, which may reduce bioavailability .
Analogues with Heteroaromatic Substitutions
Heterocyclic substituents alter pharmacokinetic profiles:
Key Insights :
- The m-fluorobenzyl group avoids metabolic liabilities associated with heteroaromatic systems (e.g., thiophenyl oxidation) .
- Indolylmethyl analogues exhibit cytotoxicity, suggesting fluorinated derivatives could be optimized for anticancer applications .
Sodium/Potassium Salts and Processed Derivatives
Salts and processed forms impact therapeutic utility:
Key Insights :
- Hydrobromide salts (target compound) improve aqueous solubility compared to free bases, critical for in vivo studies .
Cytotoxic and Antiparasitic Analogues
Key Insights :
- Fluorine’s electronegativity in the target compound may improve blood-brain barrier (BBB) penetration compared to hydroxylated analogues .
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